2-Cyano-6-(difluoromethyl)benzoic acid
Description
2-Cyano-6-(difluoromethyl)benzoic acid is a fluorinated benzoic acid derivative with a cyano (–CN) group at position 2 and a difluoromethyl (–CF₂H) group at position 6. Its molecular formula is C₉H₅F₂NO₂, and its calculated molecular weight is 209.15 g/mol (derived from substituent addition to the benzoic acid backbone). The compound’s structure combines electron-withdrawing groups (cyano) and lipophilic fluorine atoms, which are known to enhance bioavailability and metabolic stability in pharmaceuticals .
Below, we compare this compound with structurally related derivatives to elucidate substituent effects on physicochemical properties and bioactivity.
Properties
IUPAC Name |
2-cyano-6-(difluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2/c10-8(11)6-3-1-2-5(4-12)7(6)9(13)14/h1-3,8H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCFJKGDSHXFGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)F)C(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-6-(difluoromethyl)benzoic acid typically involves the introduction of the cyano and difluoromethyl groups onto a benzoic acid derivative. One common method is the reaction of 2,6-difluorobenzoic acid with a cyanating agent under controlled conditions. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-6-(difluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group (-NH2).
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted benzoic acid derivatives.
Scientific Research Applications
2-Cyano-6-(difluoromethyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyano-6-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and difluoromethyl groups can influence the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs include fluorinated benzoic acids, cyano-substituted derivatives, and halogenated variants. Their substituent positions and functional groups critically affect properties such as lipophilicity, acidity, and biological recognition.
Table 1: Physicochemical Properties of Selected Benzoic Acid Derivatives
*Calculated using ChemDraw or analogous tools.
Substituent Position and Bioactivity
Evidence from biosensor studies highlights that substituent position (ortho, meta, para) significantly impacts molecular recognition. For example:
- Para-substituted analogs (e.g., p-aminobenzoic acid, pABA) exhibit stronger binding to biosensors than ortho/meta derivatives due to spatial compatibility with receptor sites .
- The ortho-substitution in this compound may reduce binding affinity compared to para-substituted counterparts but improve metabolic stability due to steric shielding of the carboxylic acid group .
Fluorine and Cyano Group Contributions
- Fluorine : The –CF₂H group enhances lipophilicity and membrane permeability while resisting oxidative metabolism, a common feature in fluorinated pharmaceuticals .
- Cyano (–CN): This electron-withdrawing group increases the acidity of the carboxylic acid (lower pKa), improving solubility in physiological environments. However, it may also reduce passive diffusion across membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
